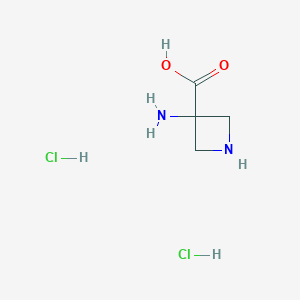

3-aminoazetidine-3-carboxylicaciddihydrochloride

Description

3-Aminoazetidine-3-carboxylic acid dihydrochloride (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a bicyclic azetidine derivative functionalized with both amino and carboxylic acid groups. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name |

3-aminoazetidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.2ClH/c5-4(3(7)8)1-6-2-4;;/h6H,1-2,5H2,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQPMPVFQGHYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminoazetidine-3-carboxylicaciddihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropanoic acid with a suitable cyclizing agent to form the azetidine ring. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-aminoazetidine-3-carboxylicaciddihydrochloride may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-aminoazetidine-3-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

3-Aminoazetidine-3-carboxylic acid dihydrochloride has been investigated for its potential therapeutic applications, particularly as a scaffold in drug design. Its derivatives have shown promise in various biological activities, including:

- Anticonvulsant Properties: Research indicates that compounds derived from this azetidine structure exhibit anticonvulsant effects, making them candidates for epilepsy treatment.

- Antimicrobial Activity: Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential use in antibiotic development.

Organic Synthesis

Building Block for Peptidomimetics:

This compound serves as a crucial building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides. The unique conformational constraints imposed by the azetidine ring allow for:

- Induction of β-Turns: The incorporation of 3-aminoazetidine-3-carboxylic acid into peptide chains can induce specific folding patterns, enhancing the biological activity of the resulting peptides.

Reactivity and Transformations:

The compound undergoes various chemical reactions, including:

- Nucleophilic Substitution: The amino or carboxyl groups can be substituted with other functional groups, facilitating the development of diverse derivatives.

- Oxidation and Reduction: These reactions can yield modified amine derivatives with altered properties.

Polymer Science

Material Development:

The reactivity of 3-aminoazetidine-3-carboxylic acid dihydrochloride makes it valuable in the development of new materials and catalysts. Its ability to participate in polymerization reactions can lead to innovative applications in:

- Biodegradable Polymers: By incorporating this compound into polymer matrices, researchers aim to enhance biodegradability while maintaining mechanical properties.

Case Studies

Mechanism of Action

The mechanism of action of 3-aminoazetidine-3-carboxylicaciddihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique ring structure allows it to participate in reactions that are not accessible to other compounds, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Azetidine Derivatives with Hydrochloride Salts

Key structural analogs include:

Key Differences :

- Functional Groups: Unlike 3-aminoazetidine-3-carboxylic acid dihydrochloride, analogs like azetidin-3-amine dihydrochloride lack the carboxylic acid moiety, limiting their utility in peptide coupling reactions .

- Substituent Effects : Fluorinated derivatives (e.g., 3-fluoroazetidine hydrochloride) exhibit improved pharmacokinetic profiles but reduced polarity compared to the carboxylic acid-containing target compound .

Azetidine Carboxylic Acid Esters and Salts

Esterified analogs and alternative salts provide insights into structure-activity relationships:

Key Differences :

- Reactivity: Ester derivatives (e.g., methyl/ethyl carboxylates) are more reactive in nucleophilic acyl substitution but lack the amino group’s capacity for further functionalization .

Heterocyclic Amines with Dihydrochloride Salts

Broader comparisons with non-azetidine dihydrochloride salts highlight pharmacological relevance:

Key Differences :

- Biological Activity: The arsenic-containing dihydrochloride compound () shows antimicrobial properties, whereas 3-aminoazetidine-3-carboxylic acid dihydrochloride’s activity remains underexplored but inferred from structural analogs .

- Chirality: 3-Aminoquinuclidine dihydrochloride’s rigid bicyclic structure enables enantioselective catalysis, a feature less pronounced in azetidine derivatives .

Research Findings and Pharmacological Potential

- Biological Screening : Homodimeric disulfide analogs of azetidine derivatives (e.g., compounds 4–13 in ) exhibit IC₅₀ values in the micromolar range (1–10 µM) against cancer cell lines, suggesting possible radiosensitizing effects for the dihydrochloride derivative .

- Toxicity Data: Limited toxicological data exist for azetidine dihydrochlorides, though related compounds like 3-aminoquinoline dihydrochloride caution the need for thorough safety profiling .

Biological Activity

3-Aminoazetidine-3-carboxylic acid dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of azetidine, this compound exhibits various pharmacological properties that make it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical structure of 3-aminoazetidine-3-carboxylic acid dihydrochloride can be represented as follows:

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the amino group and carboxylic acid functionalities contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that azetidine derivatives, including 3-aminoazetidine-3-carboxylic acid, exhibit significant antitumor activity . In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that azetidine-2-carboxylic acid derivatives demonstrated anti-cancer properties by inducing apoptosis in tumor cells through modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research indicates that azetidine derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity may be attributed to the structural features of the azetidine ring, which facilitate interactions with inflammatory mediators .

Antibacterial Activity

3-aminoazetidine-3-carboxylic acid dihydrochloride has shown promising antibacterial activity against various strains of bacteria. Studies have reported that modifications in the azetidine structure can enhance its efficacy against resistant bacterial strains, making it a potential candidate for developing new antibiotics .

The biological activities of 3-aminoazetidine-3-carboxylic acid are believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.

- Modulation of Receptor Activity : It could interact with cellular receptors, influencing signaling pathways related to tumor growth and immune responses.

- Induction of Apoptosis : By triggering apoptotic pathways, this compound can promote cell death in cancerous cells.

Study 1: Antitumor Efficacy

A study conducted on the effects of 3-aminoazetidine-3-carboxylic acid on breast cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for breast cancer treatment .

Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of 3-aminoazetidine-3-carboxylic acid significantly reduced joint swelling and inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-aminoazetidine-3-carboxylic acid dihydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves functional group transformations or ring-closing reactions. For example, carboxylation of azetidine derivatives under acidic conditions followed by hydrochlorination. Reaction optimization includes precise pH control (e.g., using HCl in methanol) and temperature regulation (20–25°C) to ensure high yield and purity. Intermediate purification via recrystallization or column chromatography is critical .

- Data Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via HPLC (e.g., C18 column, methanol-phosphate buffer mobile phase) .

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-aminoazetidine-3-carboxylic acid dihydrochloride?

- Methodology :

- Purity Analysis : HPLC with UV detection at 207–220 nm using a C18 column and methanol-aqueous buffer system (e.g., 0.03 M KH₂PO₄:methanol, 70:30 v/v). Calibration curves (1–10 µg/mL) ensure linearity (R² ≥ 0.999) .

- Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d6) to identify amine, carboxylic acid, and azetidine ring protons. Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]⁺ at m/z 169.6) .

Q. What are the optimal storage conditions to ensure the stability of 3-aminoazetidine-3-carboxylic acid dihydrochloride in laboratory settings?

- Methodology : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Regular stability testing via HPLC under accelerated conditions (40°C/75% RH for 6 months) confirms integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of 3-aminoazetidine-3-carboxylic acid dihydrochloride across studies?

- Methodology :

- Solubility : Use standardized solvents (e.g., water, THF) and temperatures (25°C) for shake-flask experiments. Compare results with computational predictions (e.g., iLOGP, XLOGP3) .

- LogP : Validate experimentally via reverse-phase HPLC retention times relative to known standards .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of 3-aminoazetidine-3-carboxylic acid dihydrochloride in medicinal chemistry?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing amino groups with methyl or fluorine) and assess bioactivity changes. For example, fluorinated analogs (e.g., 3-fluoroazetidine derivatives) are synthesized to study metabolic stability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., proteases) .

Q. What experimental approaches are used to assess the potential biological activity (e.g., enzyme inhibition) of 3-aminoazetidine-3-carboxylic acid dihydrochloride in vitro?

- Methodology :

- Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., trypsin) and measure residual activity via spectrophotometric substrate cleavage (e.g., at 405 nm for p-nitroaniline release). IC₅₀ values are calculated using nonlinear regression .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in cell lines (e.g., HEK293). Use HPLC to quantify intracellular compound levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.